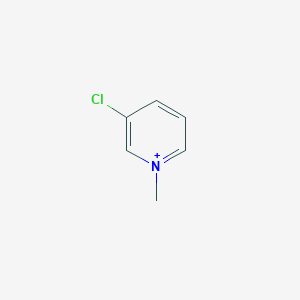
3-Chloro-1-methylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-methylpyridinium is a useful research compound. Its molecular formula is C6H7ClN+ and its molecular weight is 128.58g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block for Synthesis
3-Chloro-1-methylpyridinium serves as an important building block in organic synthesis. Its pyridinium structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This property is particularly valuable in the synthesis of more complex organic molecules.
Reagents for Amide Coupling
Recent studies have highlighted its utility in promoting amidation processes, especially in aqueous environments. For instance, a class of 2-azaaryl-1-methylpyridinium reagents has been shown to facilitate efficient amide bond formation in water, demonstrating the compound's role in sustainable chemistry practices .
Biological Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, a series of thiadiazole derivatives synthesized from this compound showed enhanced efficacy against bacteria like Staphylococcus aureus and Escherichia coli. Modifications on the thiadiazole ring were found to improve antimicrobial activity, suggesting potential applications in developing new antibiotics.
Pharmacological Investigations
The compound is also being explored for its pharmacological activities, particularly in inhibiting specific enzymes and modulating receptor interactions. Studies have indicated that related compounds may exhibit anticancer properties, with preliminary investigations showing cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects are still under investigation.
Material Science Applications
Development of New Materials
In industrial applications, this compound is being investigated for its potential to develop new materials with desirable properties such as conductivity and stability. These materials could find applications in electronics and photonics, where specific electrical or optical characteristics are required.
Agricultural Applications
There is ongoing research into the use of this compound as a pesticide or herbicide. Its biological activity suggests that it may be effective against various agricultural pests, providing an avenue for developing eco-friendly pest control solutions.
Case Study 1: Antimicrobial Efficacy
A study synthesized several thiadiazole derivatives from this compound and tested their antimicrobial efficacy. Results indicated that certain modifications significantly increased activity against E. coli, highlighting the compound's potential as a scaffold for antibiotic development.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
| Compound C | Very High | Very High |
Case Study 2: Pharmacological Potential
In another investigation, the anticancer properties of derivatives were evaluated. The study found that some compounds exhibited notable cytotoxic effects on breast cancer cell lines, warranting further exploration into their mechanisms of action.
| Compound | Cell Line Tested | Cytotoxic Effect |
|---|---|---|
| Compound D | MCF-7 (Breast) | Significant |
| Compound E | MDA-MB-231 | Moderate |
| Compound F | HeLa (Cervical) | Low |
Eigenschaften
Molekularformel |
C6H7ClN+ |
|---|---|
Molekulargewicht |
128.58g/mol |
IUPAC-Name |
3-chloro-1-methylpyridin-1-ium |
InChI |
InChI=1S/C6H7ClN/c1-8-4-2-3-6(7)5-8/h2-5H,1H3/q+1 |
InChI-Schlüssel |
WGUDVGBIIATHCI-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC(=C1)Cl |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















